Bis(4-nitrophenyl) disulfide
Overview
Description
Bis(4-nitrophenyl) disulfide, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O4S2 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Bis(4-nitrophenyl) disulfide, also known as 4,4’-Dinitrodiphenyl disulfide, is a chemical compound with the formula C12H8N2O4S2
. Its mechanism of action involves several steps and factors, which are discussed below.
Target of Action
It’s known to be involved in various chemical reactions as a reactant or reagent .
Mode of Action
This compound participates in several types of reactions, including electrophilic cyclization of 2-alkynylanisoles or alkynylanilines, oxidative chlorination to sulfonyl chlorides, arylation with triarylbismuthanes, decarboxylative cross-coupling with dialkoxybenzoic acids, and disulfidation of alkenes .
Biochemical Pathways
Its involvement in the reactions mentioned above suggests that it may influence various biochemical pathways depending on the context of its use .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a reactant or reagent, it contributes to the formation of various products in the reactions it participates in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be handled carefully to avoid leakage, overflow, or dispersion . It’s also recommended to avoid unnecessary generation of steam and to keep the compound away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGZRLZJBLEVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059211 | |
Record name | Disulfide, bis(4-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-32-3 | |
Record name | Bis(4-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dinitrodiphenyldisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-nitrophenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(4-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(4-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-nitrophenyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DINITRODIPHENYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F16G70DEUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Bis(4-nitrophenyl) disulfide?
A1: this compound is an organic disulfide featuring two 4-nitrophenyl groups connected by a disulfide bond (S-S).
- Molecular Formula: C12H8N2O4S2 [, ]
- Molecular Weight: 308.33 g/mol []
- Spectroscopic Data:
- Infrared Spectroscopy: Characterized by specific absorption bands corresponding to vibrational modes of its functional groups like nitro (-NO2) and disulfide (S-S). []
- Surface-Enhanced Raman Scattering (SERS): Exhibits enhanced Raman scattering when adsorbed onto noble metal nanostructures, providing detailed information on its vibrational modes and interaction with the metal surface. []
Q2: How does this compound behave on different material surfaces?
A2: this compound exhibits selective growth on specific materials. Research has shown that it preferentially forms crystal whiskers on lead (Pb) surfaces but not on silicon (Si), indium (In), or silver (Ag). This selectivity suggests a unique interaction between the molecule and the electronic structure of lead. []
Q3: Can you elaborate on the formation and characteristics of this compound self-assembled monolayers (SAMs)?
A3: this compound can form self-assembled monolayers on gold surfaces, but achieving high coverage and reproducibility can be challenging. Studies have investigated different modification conditions to achieve densely packed aromatic SAMs using both this compound and its precursor, 4-nitrothiophenol. Interestingly, scanning tunneling microscopy (STM) revealed distinct superstructures and sub-molecular details in SAMs prepared from 4-nitrothiophenol, attributed to SAM stress and "frozen" molecular states, which were absent in disulfide-derived SAMs. These findings highlight the influence of the precursor molecule and surface interactions on SAM formation and structure. []
Q4: What are the insights gained from computational studies on this compound?
A4: Computational chemistry techniques, including the G4 composite method, have been employed to calculate the standard molar formation enthalpies of this compound isomers (2,2′-dinitrodiphenyl disulfide and 4,4′-dinitrodiphenyl disulfide) in the gas phase. These calculations, alongside experimental measurements, have provided valuable data for understanding the thermochemical properties of the molecule. Furthermore, theoretical tools like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses have revealed an unusual four-center six-electron interaction (O···S–S···O) in 2,2′-dinitrodiphenyl disulfide, highlighting the significance of intramolecular interactions in influencing the molecule's stability. []
Q5: How does the structure of this compound relate to its reactivity with liquid ammonia?
A5: The presence of the disulfide bond (S-S) in this compound makes it susceptible to cleavage by liquid ammonia. This reaction leads to the formation of 4-nitrobenzenesulfenamide and 4-nitrobenzenethiol. [] Interestingly, the reaction pathway can be influenced by the presence of elemental sulfur in liquid ammonia, leading to the formation of additional products like 4,4′-dinitrodiphenyl disulfide and 4,4′-dinitrodiphenyl sulfide. This highlights the importance of the chemical environment in dictating reaction outcomes. [, ]
Q6: Are there any crystallographic studies on this compound?
A6: Yes, X-ray crystallography studies have revealed the crystal structure of this compound at 150 K. The molecules are found to arrange themselves in a three-dimensional framework stabilized by C-H⋯O hydrogen bonds and aromatic π⋯π stacking interactions. [] This information is crucial for understanding the solid-state packing and potential intermolecular interactions of the molecule.
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